

A Technical Guide to the Physicochemical Properties of 2,4-Dinitroresorcinol

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Compound of Interest

Compound Name: 2,4-Dinitroresorcinol

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Introduction

2,4-Dinitroresorcinol (CAS No: 519-44-8), a dinitro-derivative of resorcinol, is a significant chemical compound with applications ranging from a reagent for cobalt and iron to a component in explosive compositions.^{[1][2]} Its chemical structure, featuring a benzene ring with two hydroxyl groups and two nitro groups, imparts a unique set of physicochemical properties that are critical for its handling, application, and any potential role in further chemical synthesis or biological studies. This technical guide provides an in-depth overview of the core physicochemical properties of **2,4-Dinitroresorcinol**, detailed experimental protocols for its synthesis, and a summary of its reactivity and spectral characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of **2,4-Dinitroresorcinol** are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

Table 1: General and Chemical Identifiers

Property	Value	Reference
Chemical Name	2,4-Dinitro-1,3-benzenediol	[1]
CAS Number	519-44-8	[1]
Molecular Formula	C ₆ H ₄ N ₂ O ₆	[3][4]
Molecular Weight	200.11 g/mol	[1][4]
Appearance	Yellow crystals or white to light-colored solid.[1][3]	
InChI	InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H	[3]
SMILES	C1=CC(=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])O	

Table 2: Thermodynamic and Physical Properties

Property	Value	Reference
Melting Point	146-148 °C	[1]
Boiling Point	280.9 °C at 760 mmHg (estimate)	
Density	1.819 g/cm ³ (estimate)	
Vapor Pressure	1.92 x 10 ⁻⁷ mmHg	[3]
Log P (Octanol/Water)	2.1	
pKa (Predicted)	2.48 ± 0.15	

Table 3: Solubility Data

Solvent	Solubility	Reference
Water	Very slightly soluble; 703 mg/L	[1]
Cold Alcohol	Very slightly soluble	[1]
Aqueous Alkali Hydroxides	Soluble	[1]
Ether	Insoluble	[5]
Benzene	Insoluble	[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **2,4-Dinitroresorcinol** are crucial for obtaining a high-purity product. The following protocols are based on established patent literature.

Synthesis of 2,4-Dinitroresorcinol

A common method for the production of **2,4-Dinitroresorcinol** involves the sulfonation of resorcinol followed by nitration.[6] This process is designed to produce the compound in a homogenous physical form.[6]

Materials:

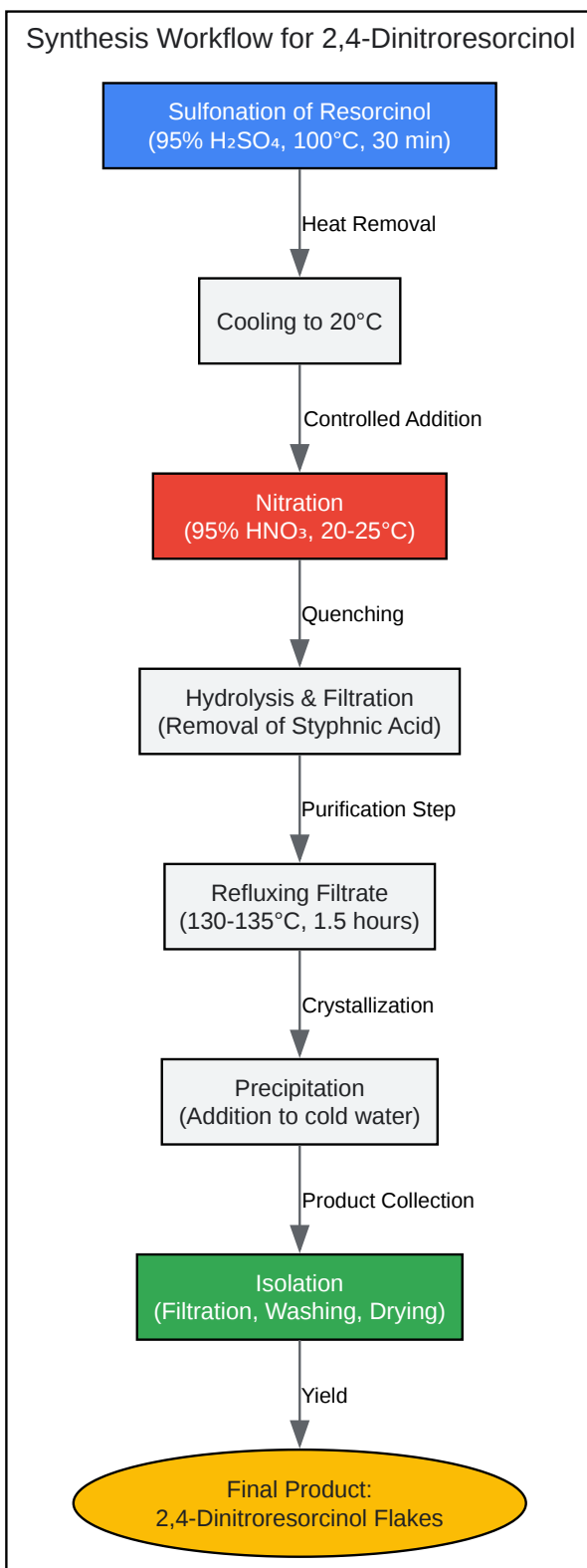
- Resorcinol
- 95% Sulfuric Acid
- 95% Nitric Acid
- Water

Procedure:

- Sulfonation: Add one part of resorcinol to 20 parts of 95% sulfuric acid. Heat the mixture to 100°C and maintain this temperature for 30 minutes.[6]
- Cooling: Cool the resulting solution of sulfonic acids to 20°C.[6]

- Nitration: Slowly add 1.25 parts of 95% nitric acid with continuous stirring, ensuring the temperature is maintained between 20-25°C. Stir the mixture for an additional 15 minutes.[6]
- Hydrolysis: Add 14.4 parts of water to the mixture. Any undissolved styphnic acid (2,4,6-trinitroresorcinol), an undesirable byproduct, should be removed by filtration.[6][7]
- Refluxing: Reflux the filtrate for 1.5 hours at a temperature between 130-135°C.[6]
- Precipitation: Dilute and cool the mixture by adding it to 4.5 parts of cold water. This will cause the **2,4-Dinitroresorcinol** to precipitate out of the solution.[6]
- Isolation: The precipitated flakes of **2,4-Dinitroresorcinol** are collected by filtration, washed with water, and dried in air at 60°C.[6]

A visual representation of this experimental workflow is provided below.



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Synthesis Workflow for **2,4-Dinitroresorcinol**

Purification Protocol

The purity of the final product is critical, as impurities like 2,4,6-trinitroresorcinol (styphnic acid) can affect its properties and stability.^[2]

Recrystallization from Hot Water: A conventional method for purification involves recrystallization from hot water.^[2] However, this method can result in a lower yield of a relatively impure product.^[2]

Selective Dissolution of Impurities: An improved method for separating **2,4-Dinitroresorcinol** from trinitroresorcinol involves agitating the mixture in an aqueous solution with a pH between 2.0 and 3.5.^[2] This can be achieved using a water-soluble inorganic compound such as ammonia, or the oxides, hydroxides, carbonates, and bicarbonates of alkali metals and ammonium.^[2] This process selectively dissolves the trinitroresorcinol, leaving behind a residue of purer **2,4-Dinitroresorcinol**.^[2] This method can yield a product with a melting point of 147-148°C.^[2]

Recrystallization from Organic Solvents: Purification can also be achieved by recrystallization from a suitable organic solvent, such as ethyl acetate.^[8]

Reactivity and Safety

2,4-Dinitroresorcinol is a high-energy material with significant hazards that require careful handling.

- **Explosive Properties:** The compound explodes when strongly heated.^[1] The dry material is sensitive to shock and heat and can explode.^[9] It is classified as a desensitized explosive and is typically wetted with at least 15% water for safer handling and transport.^{[9][10]}
- **Oxidizing Agent:** It is a strong oxidizing agent and can react vigorously with reducing agents, including hydrides, sulfides, and nitrides.^[9]
- **Reactivity with Bases:** It may react with bases such as sodium hydroxide or potassium hydroxide.^[9]
- **Acidity:** **2,4-Dinitroresorcinol** is a weak acid.^[9]

Due to its hazardous nature, appropriate personal protective equipment, including eye protection, flame-resistant clothing, and respiratory protection, should be used when handling this compound.^[3]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of **2,4-Dinitroresorcinol**.

- **¹H NMR Spectroscopy:** Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for **2,4-Dinitroresorcinol**.^[11] This technique is useful for confirming the arrangement of protons on the aromatic ring.
- **Infrared (IR) Spectroscopy:** IR spectral data has been collected for this compound, typically using techniques like KBr-pellet transmission.^[3] The IR spectrum would show characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds.
- **Raman Spectroscopy:** Raman spectra for **2,4-Dinitroresorcinol** are also available and provide complementary vibrational information to IR spectroscopy.^[3]
- **UV-Visible Spectroscopy:** While specific lambda max values for **2,4-Dinitroresorcinol** are not readily available in the searched literature, related dinitrophenolic compounds exhibit strong absorbance in the UV region, which is expected for this compound as well due to the presence of the chromophoric nitro groups on the benzene ring.^[12]

Conclusion

2,4-Dinitroresorcinol possesses a distinct set of physicochemical properties defined by its dinitrated phenolic structure. Its high reactivity and energetic nature demand stringent safety protocols during its synthesis and handling. The provided experimental workflows offer a basis for its preparation and purification, aiming for a high-purity final product. The availability of various spectral data allows for thorough characterization and quality control. This guide serves as a foundational resource for professionals working with or exploring the applications of this versatile chemical compound.

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